molecular formula C24H31N5O2S B2698908 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899951-46-3

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2698908
M. Wt: 453.61
InChI Key: WHTLGWKVMVUGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

No specific synthesis methods for this compound were found in my search.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.



Chemical Reactions Analysis

No specific chemical reactions involving this compound were found.



Physical And Chemical Properties Analysis

I couldn’t find any specific physical or chemical properties for this compound.


Scientific Research Applications

Antibacterial and Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antibacterial activities. For example, enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, showed broad-spectrum antimicrobial properties (Chu et al., 1991). Additionally, novel 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives were synthesized and exhibited antimicrobial activities (El-zohry & Abd-Alla, 2007).

Anticonvulsant and Analgesic Activities

Research on thioxoquinazolinone derivatives highlighted their potential as anticonvulsant and antimicrobial agents. A series of novel derivatives were synthesized, showing broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds also exhibited significant anticonvulsant activity (Rajasekaran et al., 2013).

Anticancer Activities

Tetrahydroisoquinolines, a structural motif related to tetrahydroquinazolines, have been explored for their therapeutic potential, including anticancer activities. These compounds have been recognized as privileged scaffolds, with some derivatives showing promise in drug discovery for cancer treatment (Singh & Shah, 2017).

Antitumor Agents

A novel series of 2-substituted thio-3-phenethylquinazolin-4(3H)-ones demonstrated in vitro antitumor activity. Certain derivatives showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, indicating their potential as antitumor agents (Alanazi et al., 2013).

Malaria Chemotherapy

A novel 4-aminoquinoline derivative showed curative activity against chloroquine-resistant malaria parasites, representing a significant step towards overcoming drug resistance in malaria chemotherapy (Dola et al., 2016).

Safety And Hazards

No specific safety or hazard information for this compound was found.


Future Directions

Without specific studies or papers on this compound, it’s difficult to predict future directions for research.


properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-26-13-15-27(16-14-26)29-21-11-5-3-9-19(21)23(25-24(29)31)32-17-22(30)28-12-6-8-18-7-2-4-10-20(18)28/h2,4,7,10H,3,5-6,8-9,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLGWKVMVUGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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